N-(tert-Butyl)pyridin-3-sulfonamid

Übersicht

Beschreibung

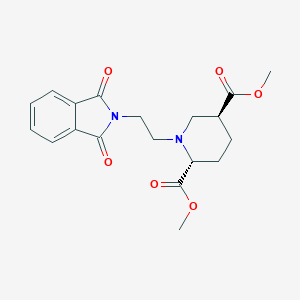

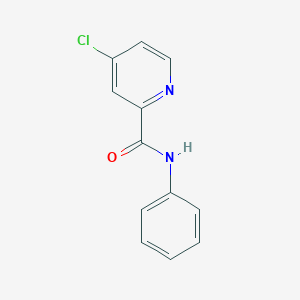

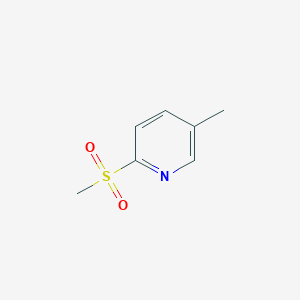

N-(tert-Butyl)pyridine-3-sulfonamide is an organic compound with the molecular formula C9H14N2O2S . It belongs to the class of organic compounds known as phenylquinolines .

Synthesis Analysis

A multi-step continuous flow process involving magnesium-halogen exchange, sulfonylation with sulfuryl chloride, and reaction with tert-butylamine was developed for the synthesis of an arylsulfonamide pharmaceutical intermediate . The process exhibits significant functional group tolerance and allows for the preparation of a number of arylsulfonyl chlorides and sulfonamides under mild conditions .Molecular Structure Analysis

The compound has extensive π–π interactions along the c-axis between the phenyl ring and the pyridyl ring at a distance of 3.7 Å. In addition, the crystal also has a nearly linear intermolecular N–H···N hydrogen bond at a relatively short distance of 1.96 Å .Chemical Reactions Analysis

Sulfonamides have played a defining role in the history of drug development and continue to be prevalent today. In particular, primary sulfonamides are common in marketed drugs .Physical and Chemical Properties Analysis

N-(tert-Butyl)pyridine-3-sulfonamide has a molecular weight of 214.29 . It is a powder with a melting point of 76-77°C .Wissenschaftliche Forschungsanwendungen

N-(tert-Butyl)pyridin-3-sulfonamid: Anwendungen in der wissenschaftlichen Forschung

Pharmazeutische Synthese: this compound wird bei der Synthese verschiedener pharmazeutischer Verbindungen eingesetzt. Beispielsweise wurde es bei der Herstellung von Pyrazolderivaten verwendet, die wirksame PDE4-Inhibitoren zur Behandlung von entzündungshemmenden Erkrankungen sind .

Herstellungsprozess: Für die Herstellung von 5-Brom-N-(tert-Butyl)pyridin-3-sulfonamid wurde ein robuster mehrstufiger kontinuierlicher Prozess entwickelt, was seine Bedeutung für industrielle Anwendungen zeigt .

Antifungalforschung: Derivate von this compound wurden auf ihre antifungalen Wirkungen, insbesondere gegen Candida albicans, untersucht .

Bausteine der medizinischen Chemie: Verbindungen wie this compound dienen als Bausteine in der medizinischen Chemie aufgrund ihrer Schwefel-Stickstoff-Bindungen, die wertvoll für die Herstellung verschiedener Organoschwefelverbindungen sind, die in Pharmazeutika und Agrochemikalien verwendet werden .

Analytische Chemie: Die Verbindung ist auch in der analytischen Chemie relevant, wo sie als Standard oder Referenzmaterial in verschiedenen chromatographischen Verfahren eingesetzt werden kann .

Wirkmechanismus

Target of Action

N-(tert-Butyl)pyridine-3-sulfonamide primarily targets the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development .

Mode of Action

It is known that the compound interacts with its target, leading to changes in the protein’s activity . This interaction may inhibit or enhance the function of MAPK10, affecting the downstream signaling pathways .

Biochemical Pathways

The biochemical pathways affected by N-(tert-Butyl)pyridine-3-sulfonamide are likely to be those regulated by MAPK10. These pathways include the JNK signaling pathway, which plays a crucial role in apoptosis, inflammation, and other cellular responses . By modulating the activity of MAPK10, N-(tert-Butyl)pyridine-3-sulfonamide can influence these downstream effects .

Result of Action

The molecular and cellular effects of N-(tert-Butyl)pyridine-3-sulfonamide’s action depend on its interaction with MAPK10 and the subsequent changes in the JNK signaling pathway . These effects could potentially include changes in cell proliferation, differentiation, and apoptosis .

Action Environment

The action, efficacy, and stability of N-(tert-Butyl)pyridine-3-sulfonamide can be influenced by various environmental factors. These factors could include the presence of other molecules, pH, temperature, and the specific cellular environment . For instance, the presence of other molecules could compete with N-(tert-Butyl)pyridine-3-sulfonamide for binding to MAPK10, potentially affecting the compound’s efficacy .

Safety and Hazards

Zukünftige Richtungen

The process for synthesizing N-(tert-Butyl)pyridine-3-sulfonamide was successfully implemented, including a robust control strategy to manage the levels of several process impurities . This process could be further optimized and scaled up for industrial applications. Additionally, the compound’s potential as a noncovalent inhibitor of SARS-CoV 3CLpro suggests possible future directions in antiviral drug development .

Eigenschaften

IUPAC Name |

N-tert-butylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-9(2,3)11-14(12,13)8-5-4-6-10-7-8/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUDXBGLWJRZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545820 | |

| Record name | N-tert-Butylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17432-06-3 | |

| Record name | N-tert-Butylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key steps involved in the continuous flow synthesis of 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide?

A: Researchers have developed a robust multistep continuous flow process for manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide [, ]. This process involves three main steps:

Q2: What are the potential applications of 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide in drug discovery?

A: While the provided articles focus on the synthesis of 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide [, ], a related study highlights the discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758) []. This compound exhibits potent and selective inhibition of PI3K, a key enzyme involved in cell growth, proliferation, and survival. The structural similarities between these molecules suggest that 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide could serve as a valuable building block or intermediate in the development of novel PI3K inhibitors or other therapeutic agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B175289.png)

![exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B175294.png)